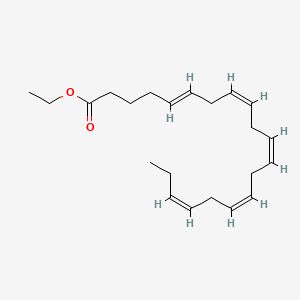

Ethyl (5E,8Z,11Z,14Z,17Z)-Icosa-5,8,11,14,17-pentaenoate

Description

Properties

Molecular Formula |

C22H34O2 |

|---|---|

Molecular Weight |

330.5 g/mol |

IUPAC Name |

ethyl (5E,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoate |

InChI |

InChI=1S/C22H34O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24-4-2/h5-6,8-9,11-12,14-15,17-18H,3-4,7,10,13,16,19-21H2,1-2H3/b6-5-,9-8-,12-11-,15-14-,18-17+ |

InChI Key |

SSQPWTVBQMWLSZ-BRHGTUFMSA-N |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C/CCCC(=O)OCC |

Canonical SMILES |

CCC=CCC=CCC=CCC=CCC=CCCCC(=O)OCC |

Origin of Product |

United States |

Preparation Methods

General Formulation and Solubility Considerations

Due to the compound's low water solubility (<1 mg/mL), preparation for in vivo and in vitro applications involves solubilizing it in organic solvents or mixed solvent systems. Common solvents include dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide (DMF). For in vivo formulations, mixtures such as DMSO with corn oil, polyethylene glycol 300 (PEG300), Tween 80, and saline are employed to enhance solubility and bioavailability.

Typical in vivo formulation example:

| Component | Ratio (μL) | Notes |

|---|---|---|

| DMSO | 10% | Stock solution solvent |

| Corn oil | 90% | Vehicle for injection |

| PEG300 | Variable (e.g., 40%) | Co-solvent to improve solubility |

| Tween 80 | Variable (e.g., 5%) | Surfactant |

| Saline | Variable (e.g., 45-85%) | Diluent |

Preparation involves sequential mixing with clarification steps, often aided by vortexing, ultrasound, or gentle warming to ensure complete dissolution before the next solvent addition.

Formulation for Biological Studies

For biological assays, the compound is often prepared as a DMSO stock solution, then diluted into appropriate vehicles for animal or cell studies. The preparation method requires careful solvent addition and mixing to maintain solution clarity and compound stability. For example, a 2.5 mg/mL solution can be prepared by mixing 100 μL of a 25 mg/mL DMSO stock with 900 μL corn oil, ensuring a clear or suspended solution ready for in vivo use.

Summary Table of Preparation Techniques

| Preparation Aspect | Details |

|---|---|

| Starting Material | Docosahexaenoic acid (DHA) |

| Key Synthetic Method | Nagao–Fujita acetate aldol reaction with TiCl4 and DIPEA |

| Optimal Auxiliary | N-acetyl-4-isopropyl-1,3-thiazolidine-2-thione (for best diastereoselectivity) |

| Yield Range | 22% to 56% depending on conditions and auxiliaries |

| Solvent Systems for Formulation | DMSO, corn oil, PEG300, Tween 80, saline mixtures for in vivo solubilization |

| Storage Conditions | Powder at -20°C (3 years), in solvent at -80°C (6 months) |

| Stability | Stable at room temperature for short periods during shipping |

Chemical Reactions Analysis

Types of Reactions

Ethyl (5E,8Z,11Z,14Z,17Z)-Icosa-5,8,11,14,17-pentaenoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form hydroperoxides and other oxidation products.

Reduction: It can be reduced to form saturated fatty acid ethyl esters.

Substitution: It can undergo substitution reactions where the ethoxy group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

Substitution: Reagents such as halogens or nucleophiles can be used under appropriate conditions.

Major Products Formed

Oxidation: Hydroperoxides, aldehydes, and ketones.

Reduction: Saturated fatty acid ethyl esters.

Substitution: Various substituted ethyl esters depending on the reagents used.

Scientific Research Applications

Ethyl eicosapentaenoic acid (E-EPA), also known as icosapent ethyl and sold under the brand name Vascepa, is a medication used to treat dyslipidemia . It is a fatty acid ester .

Chemical Properties and Identifiers

- IUPAC Name: ethyl (5Z,8Z,11Z,14Z,17E)-icosa-5,8,11,14,17-pentaenoate

- Molecular Formula: C22H34O2

- Molecular Weight: 330.5 g/mol

- CAS Registry Number: 73310-10-8

Therapeutic Applications

In December 2019, the FDA approved icosapent ethyl as a secondary therapy to reduce cardiovascular risks among adults with elevated triglyceride levels of 150 mg/dL or higher . To be eligible, individuals must have established cardiovascular disease or diabetes along with two or more additional risk factors for cardiovascular disease .

Icosapent ethyl is the first FDA-approved drug to lower cardiovascular risk in people with high triglyceride levels when used with maximally tolerated statin therapy .

Clinical Trial Evidence

The efficacy and safety of icosapent ethyl were demonstrated in a study involving 8,179 participants . These participants were either 45 years or older with a history of coronary artery, cerebrovascular, carotid artery, and peripheral artery disease, or 50 years or older with diabetes and additional risk factors for cardiovascular disease . The results showed that participants treated with icosapent ethyl had a significantly lower risk of experiencing cardiovascular events like stroke or heart attack .

Associated Risks

Mechanism of Action

The mechanism of action of Ethyl (5E,8Z,11Z,14Z,17Z)-Icosa-5,8,11,14,17-pentaenoate involves its incorporation into cell membranes, where it influences membrane fluidity and function. It also acts as a precursor to eicosanoids, which are signaling molecules that play a crucial role in inflammation and other physiological processes .

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Key Structural and Physicochemical Comparisons

Bioavailability and Metabolic Stability

- EPA-E vs. Free EPA : The ethyl ester form improves bioavailability by resisting hydrolysis in the stomach, allowing efficient intestinal absorption and subsequent hepatic conversion to free EPA . Free EPA, while bioactive, has lower oral absorption due to rapid oxidation and degradation .

- Methyl Ester (): The methyl ester variant (all trans double bonds) has a lower molecular weight and distinct geometry, which may alter metabolic pathways.

Functional Modifications

Stereochemical and Isomeric Effects

- Double Bond Geometry : The 5Z configuration in EPA-E is critical for its biological activity, as cis bonds maintain membrane fluidity and receptor interactions. In contrast, the 5E isomer (hypothetical or impurity) may exhibit altered binding affinity or metabolic stability .

- Impurity 20 () : A 1:1 mixture of ethyl esters with 8E and 8Z configurations highlights the importance of stereochemical purity in pharmaceutical formulations, as isomers may have divergent pharmacokinetics .

Research Findings and Clinical Relevance

- EPA-E in Cardiovascular Health : Clinical studies demonstrate EPA-E reduces triglycerides and atherosclerotic plaque formation by modulating lipid peroxidation and inflammatory cytokines .

- Free EPA in Neuroprotection : Free EPA is associated with improved outcomes in neurological disorders via anti-oxidative pathways, as seen in studies on brain lipidomics .

- Derivatives in Drug Delivery: Phospholipid and amino acid conjugates show promise in targeted delivery systems (e.g., self-emulsifying drug delivery systems, SMEDDS) to enhance solubility and efficacy .

Biological Activity

Ethyl (5E,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoate, commonly known as icosapent ethyl , is a synthetic derivative of the omega-3 fatty acid eicosapentaenoic acid (EPA). This compound has garnered significant attention due to its biological activities and therapeutic applications, particularly in managing dyslipidemia and reducing cardiovascular risks.

- IUPAC Name : Ethyl (5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoate

- CAS Number : 86227-47-6

- Molecular Weight : 330.50 g/mol

- Structure :

- Chemical Structure

Icosapent ethyl primarily functions by reducing triglyceride levels and improving lipid profiles in patients with severe hypertriglyceridemia. The mechanisms include:

- Inhibition of VLDL-TG Synthesis : Icosapent ethyl reduces hepatic synthesis of very low-density lipoprotein triglycerides (VLDL-TG) .

- Enhanced Clearance : It increases the clearance of triglycerides from circulating VLDL particles through enhanced lipoprotein lipase activity .

- Eicosanoid Modulation : The compound influences eicosanoid metabolism leading to anti-inflammatory effects .

Case Studies and Clinical Trials

-

REDUCE-IT Trial :

- A landmark study involving 8,179 participants aged 45 years and older with a history of cardiovascular disease or diabetes.

- Results indicated a significant reduction in the risk of major cardiovascular events (e.g., myocardial infarction and stroke) among those treated with icosapent ethyl compared to placebo .

- Safety Profile :

Pharmacokinetics

- Absorption : Icosapent ethyl is rapidly absorbed and converted into active EPA in the small intestine. Peak plasma concentrations are typically reached within 5 hours post-administration .

- Distribution : The steady-state volume of distribution for active EPA is approximately 88 L .

- Metabolism : Once activated to EPA, it undergoes hepatic metabolism primarily via beta-oxidation .

Biological Activity Overview

The biological activities of icosapent ethyl can be summarized as follows:

| Activity Type | Description |

|---|---|

| Lipid Regulation | Reduces triglyceride levels significantly in patients with hypertriglyceridemia. |

| Cardiovascular Risk Reduction | Lowers the incidence of major cardiovascular events in high-risk populations. |

| Anti-inflammatory Effects | Modulates eicosanoid pathways leading to reduced inflammation. |

| Safety Considerations | Associated with increased risks of atrial fibrillation and bleeding events. |

Q & A

Q. What synthetic methodologies are employed to produce high-purity ethyl eicosapentaenoate for experimental use?

Ethyl eicosapentaenoate is synthesized via esterification of (5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoic acid (EPA) with ethanol under controlled conditions. A common protocol involves coupling EPA with L-phenylalanine derivatives using carbodiimide-based activation, followed by purification via column chromatography . Purity validation employs nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS), with characteristic signals for double bonds (δ 5.25–5.41 ppm in H NMR) and molecular ion peaks (e.g., [M+H]+ at m/z 450.2979) .

Q. Which analytical techniques are critical for quantifying ethyl eicosapentaenoate purity and isomer integrity?

Reverse-phase high-performance liquid chromatography (HPLC) with UV detection (λ = 210–215 nm) is standard for purity assessment. Gas chromatography (GC) with flame ionization detection (FID) or mass spectrometry (GC-MS) resolves cis/trans isomer ratios, critical due to isomer-dependent bioactivity . Regulatory-grade validation requires compliance with ISO 17034 standards, including batch-specific certificates of analysis and stability testing under -20°C storage .

Q. How is the compound’s stability maintained during long-term storage in laboratory settings?

Ethyl eicosapentaenoate is prone to oxidation due to polyunsaturated bonds. Stabilization strategies include:

- Storage at -20°C in amber vials under nitrogen atmosphere .

- Addition of antioxidants like butylated hydroxytoluene (BHT) at 0.01–0.1% w/w .

- Periodic monitoring via peroxide value (PV) and thiobarbituric acid reactive substances (TBARS) assays to detect lipid peroxidation .

Advanced Research Questions

Q. What experimental designs address contradictions in bioactivity data linked to double-bond isomerism?

Discrepancies in biological activity (e.g., anti-inflammatory vs. pro-resolving effects) arise from isomer-specific interactions. To resolve these:

- Use stereospecific synthesis (e.g., enzymatic desaturation via Δ5-desaturase) to isolate (5Z,8Z,11Z,14Z,17Z) isomers .

- Compare activity of synthetic isomers (e.g., 5E vs. 5Z configurations) in cell-based assays (e.g., COX-2 inhibition or NF-κB pathway modulation) .

- Employ molecular docking studies to assess binding affinity differences to targets like PPAR-γ or GPR120 .

Q. How do metabolic pathways influence the compound’s bioavailability in in vivo models?

Ethyl eicosapentaenoate undergoes hydrolysis by pancreatic lipases to free EPA, which is incorporated into phospholipid membranes or β-oxidized. Key considerations:

Q. What challenges arise in synthesizing enantiomerically pure triacylglycerols containing ethyl eicosapentaenoate?

Enantioselective synthesis of structured triglycerides (e.g., 1-EPA-2,3-dipalmitin) requires:

Q. How do impurities in ethyl eicosapentaenoate formulations impact preclinical toxicity assessments?

Common impurities include oxidation byproducts (e.g., hydroperoxides) and geometric isomers (e.g., 8E configuration). Mitigation involves:

- Accelerated stability testing (40°C/75% RH for 6 months) to identify degradation pathways .

- Toxicity screening in zebrafish embryos to assess developmental abnormalities linked to impurities .

- Comparative studies using USP-grade vs. research-grade material to isolate impurity effects .

Data Contradiction Analysis

Q. Why do studies report conflicting results on the compound’s efficacy in cardiovascular disease models?

Variations arise from:

- Isomer composition : Studies using undefined Z/E isomer ratios show inconsistent outcomes vs. pure (all-Z) formulations .

- Dosage regimens : Suboptimal dosing (e.g., <1 g/kg/day in rodents) fails to achieve plasma EPA thresholds (>100 µM) required for efficacy .

- Model specificity : Genetic background (e.g., ApoE-/- mice vs. Watanabe heritable hyperlipidemic rabbits) influences lipid metabolism responses .

Methodological Best Practices

- Synthesis : Prioritize enzymatic over chemical esterification to minimize isomerization .

- Characterization : Use tandem MS/MS to distinguish isobaric impurities (e.g., C22H34O2 vs. C21H32O2 derivatives) .

- In vivo studies : Pair ethyl eicosapentaenoate with omega-3-free diets to isolate intervention effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.